molecular formula C25H39NO3 B1668417 Cetilistat CAS No. 282526-98-1

Cetilistat

Cat. No. B1668417
M. Wt: 401.6 g/mol
InChI Key: MVCQKIKWYUURMU-UHFFFAOYSA-N
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Description

Cetilistat is a drug designed to treat obesity . It is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss . It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally .


Synthesis Analysis

Cetilistat synthesis involves several steps. Commercially available hexadecanol is treated with phosgene in THF/toluene to give the corresponding chloroformate, which is immediately subjected to commercial 2-amino-5-methylbenzoic acid in pyridine. Subsequent slow addition of methyl chloroformate at room temperature results in the formation of cetilistat .


Molecular Structure Analysis

Cetilistat has a molecular formula of C25H39NO3 and an average mass of 401.582 Da . It belongs to the class of organic compounds known as benzoxazines, which are organic compounds containing a benzene fused to an oxazine ring .


Chemical Reactions Analysis

Cetilistat is rapidly hydrolyzed into its metabolites in the presence of bile . It is also poorly absorbed into the circulatory system .

Scientific Research Applications

Treatment of Obesity

  • Scientific Field : Medical Science, specifically Endocrinology .
  • Application Summary : Cetilistat is used in the treatment of obesity . It works by inhibiting the absorption of dietary fats, thereby reducing caloric intake .
  • Methods of Application : Cetilistat is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to therapy .
  • Results/Outcomes : Treatment with Cetilistat resulted in significant reductions in total and LDL cholesterol levels in obese patients. It also improved glycemic control in obese patients with diabetes. Cetilistat treatment was well tolerated and exhibited fewer side effects compared with Orlistat .

Inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

  • Scientific Field : Virology .
  • Application Summary : Cetilistat has been repurposed as a potential inhibitor against the RdRp of SARS-CoV-2 .
  • Methods of Application : The inhibitory potential of Cetilistat against RdRp of SARS-CoV-2 was evaluated computationally through molecular modeling, docking, and dynamic simulation .
  • Results/Outcomes : The study suggested that Cetilistat, along with other selected drugs, could potentially inhibit RdRp, which plays a pivotal role in viral replication. With further ex vivo and in vivo examinations, these drugs could be potential treatments for COVID-19 .

Evidence-Based Weight Management

  • Scientific Field : Pharmaceutical Science .
  • Application Summary : Cetilistat is being researched for its potential use in evidence-based weight management . It works by inhibiting the activity of lipase enzymes in the gastrointestinal system, thus decreasing the absorption of dietary fat, resulting in a reduction in caloric intake and potentially aiding in weight loss .
  • Methods of Application : Cetilistat is administered orally along with a calorie-reduced diet and more vigorous exercise .
  • Results/Outcomes : Clinical trials are being conducted to assess the efficacy and safety of Cetilistat. Preliminary results suggest that it may aid in weight loss .

Metabolic Investigation in Rats

  • Scientific Field : Pharmaceutical Analysis .
  • Application Summary : Cetilistat has been studied for its metabolic effects in rats . The study aimed to identify and characterize the metabolites of Cetilistat in rats .
  • Methods of Application : The study involved the administration of a drug suspension to male Sprague-Dawley pseudo-germ-free and normal untreated rats followed by collection of urine, feces, and blood at specific intervals .
  • Results/Outcomes : Four metabolites of Cetilistat were observed in in vivo matrices. Significant changes were observed both qualitatively and quantitatively, implying that formation of metabolites was both CYP enzymes and gut microflora mediated .

Evidence-Based Weight Management

  • Scientific Field : Pharmaceutical Science .
  • Application Summary : Cetilistat is being researched for its potential use in evidence-based weight management . It works by inhibiting the activity of lipase enzymes in the gastrointestinal system, thus decreasing the absorption of dietary fat, resulting in a reduction in caloric intake and potentially aiding in weight loss .
  • Methods of Application : Cetilistat is administered orally along with a calorie-reduced diet and more vigorous exercise .
  • Results/Outcomes : Clinical trials are being conducted to assess the efficacy and safety of Cetilistat. Preliminary results suggest that it may aid in weight loss .

Metabolic Investigation in Rats

  • Scientific Field : Pharmaceutical Analysis .
  • Application Summary : Cetilistat has been studied for its metabolic effects in rats . The study aimed to identify and characterize the metabolites of Cetilistat in rats .
  • Methods of Application : The study involved the administration of a drug suspension to male Sprague-Dawley pseudo-germ-free and normal untreated rats followed by collection of urine, feces, and blood at specific intervals .
  • Results/Outcomes : Four metabolites of Cetilistat were observed in in vivo matrices. Significant changes were observed both qualitatively and quantitatively, implying that formation of metabolites was both CYP enzymes and gut microflora mediated .

Safety And Hazards

When handling Cetilistat, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCQKIKWYUURMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182506
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cetilistat

CAS RN

282526-98-1
Record name Cetilistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282526-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetilistat [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetilistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cetilistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETILISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-5-methylbenzoic acid (2.71 g, 17.9 mmol, 0.87 eq.) was dissolved in pyridine (24 ml) and added to the chloroformate solution prepared above. The mixture was stirred at room temperature for 1.75 hours. Methyl chloroformate (13.6 ml, 176 mmol, 8.5 eq) was added slowly, then the mixture was left to stir at ambient temperature overnight. The mixture was diluted with ethyl acetate (20 ml) and washed with water (15 ml) and 10% aqueous citric acid (20 ml). The combined aqueous phases were extracted with ethyl acetate (20 ml). The organic extracts were combined and washed with water (20 ml) and brine (20 ml) then concentrated to give a solid. This was slurried in pentane (5 ml), filtered, then slurried in acetonitrile (5 ml), filtered and purified by flash chromatography on silica (1.5% diisopropylethylamine in dichloromethane) to give a white solid (2.51 g, 31%) δH (400 MHz, CDCl3) 0.87 (3H, t, J 6.8, CH2CH3), 1.24-1.45 (26H, m, 13×CH2), 1.75-1.83 (2H, m, OCH2CH2), 2.41 (3H, s, ArCH3), 4.41 (2H, t, J 6.7, OCH2), 7.30 (1H, d, J 8.3, ArH), 7.51 (1H, dd, J 8.5, 2.0, ArH), 7.90 (1H, d, J 1.1, ArH); m/z (ES+) 402 (MH+); MPt. 72-73° C.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
31%

Synthesis routes and methods II

Procedure details

4.0 g (10.0 mmol) of 2-hexadecyloxycarbonylamino-5-methylbenzoic acid are introduced into 20 ml of pyridine at 0° C. under a nitrogen atmosphere, and 4.93 g (45.4 mmol) of ethyl chloroformate are added dropwise to the resulting solution at 0° C. over the course of 20 min. After the reaction mixture has been stirred at 0° C. for 1 h and at room temperature for 2 h it is added to 30 ml of ice-water. The solid is filtered off and dried in vacuo. 3.3 g (8.2 mmol, 82%) of 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one are obtained in the form of a pale yellow coloured solid with a melting point of 67° C. (literature: 72-73° C., WO 00/40569).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetilistat
Reactant of Route 2
Cetilistat

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